Tbopp

Vue d'ensemble

Description

TBOPP is a selective inhibitor of DOCK1 with an IC50 of 8.4 μM . It binds to the DOCK1 DHR-2 domain with high affinity (Kd of 7.1 μM), and has anti-tumor activity for broader types of tumors .

Synthesis Analysis

TBOPP has been developed as a DOCK1-selective inhibitor . It potentiates anti-tumor activity by metformin in vitro in liver cancer cell lines and patient-derived HCC organoids, and in vivo in xenografted liver cancer cells and immunocompetent mouse liver cancer models . It also enhances the anticancer effect of cisplatin by inhibiting DOCK1 in renal cell carcinoma .

Molecular Structure Analysis

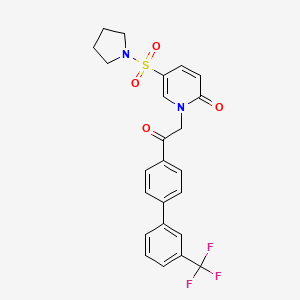

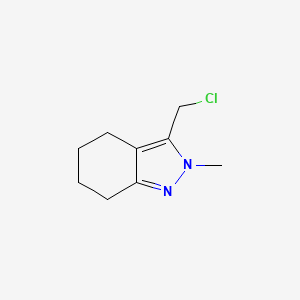

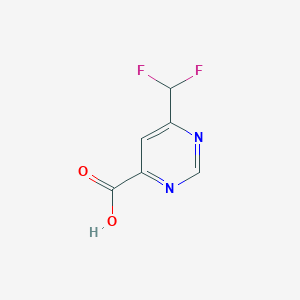

The molecular weight of TBOPP is 490.49 and its molecular formula is C24H21F3N2O4S .

Chemical Reactions Analysis

TBOPP inhibits DOCK1-mediated invasion, macropinocytosis, and survival under the condition of glutamine deprivation . It also dampens DOCK1-mediated cellular functions in vitro and in vivo .

Physical And Chemical Properties Analysis

TBOPP is a solid, white to off-white compound . It is soluble in DMSO at a concentration of 100 mg/mL .

Applications De Recherche Scientifique

Cancer Therapy Enhancement

TBOPP as a DOCK1 Inhibitor in Breast Cancer Treatment TBOPP has been identified as a selective inhibitor of DOCK1, a protein involved in tumor progression and resistance. In breast cancer, TBOPP enhances the efficacy of cisplatin, a common chemotherapy drug, by regulating Twist-mediated epithelial-mesenchymal transition (EMT). This suggests that TBOPP could be a potential therapeutic agent to overcome chemoresistance in breast cancer patients .

Renal Cell Carcinoma (RCC) Management

Improving Chemotherapy Outcomes in RCC with TBOPP The treatment of RCC with chemotherapy is challenging due to chemoresistance. TBOPP has shown promise in decreasing RCC cell viability and proliferation, thereby sensitizing RCC cells to cisplatin. This indicates that TBOPP could serve as a novel therapeutic agent for RCC chemoresistance, potentially improving patient outcomes .

Targeting Ras-Driven Cancers

Suppression of Growth and Metastasis in Ras-Transformed Cells TBOPP has been found to suppress the growth and metastasis of Ras-transformed cancer cells. As a DOCK1-selective inhibitor, TBOPP disrupts oncogenic Ras-driven nutrient uptake and cellular invasion, highlighting its potential as a treatment strategy for aggressive cancers driven by Ras mutations .

Mécanisme D'action

- Its primary function is to activate small GTPases, such as Rac1 , which regulate cell migration, invasion, and proliferation .

- By blocking DOCK1 , Tbopp disrupts downstream signaling pathways involved in cancer progression and chemoresistance .

- Inhibition of DOCK1 by Tbopp affects these pathways, leading to reduced tumor cell viability and sensitization to chemotherapy agents like cisplatin .

Target of Action (DOCK1):

- (Dedicator of Cytokinesis 1) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cell signaling and cytoskeletal rearrangement.

Mode of Action:

- specifically inhibits DOCK1 by binding to its DHR-2 domain with high affinity (Kd of 7.1 μM).

Biochemical Pathways:

- is implicated in various pathways, including those related to cell adhesion, migration, and invasion.

Pharmacokinetics (ADME Properties):

- Tbopp is orally available and can be absorbed from the gastrointestinal tract. It distributes to tissues, including tumor sites. Metabolism occurs primarily in the liver. Elimination is mainly through urine and feces. Tbopp ’s pharmacokinetics influence its bioavailability, affecting its efficacy .

Action Environment:

- Factors like pH, oxygen levels, and nutrient availability can influence Tbopp ’s efficacy and stability. The local tumor microenvironment impacts its action and response .

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]phenyl]ethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O4S/c25-24(26,27)20-5-3-4-19(14-20)17-6-8-18(9-7-17)22(30)16-28-15-21(10-11-23(28)31)34(32,33)29-12-1-2-13-29/h3-11,14-15H,1-2,12-13,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPDEBWNVHAKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tbopp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,4-Dioxaspiro[4.5]decan-7-yl)ethan-1-amine](/img/structure/B1435140.png)

![2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1435151.png)

![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)

![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)

![7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435163.png)